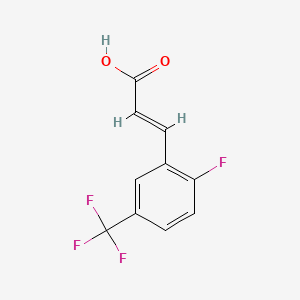

2-Fluoro-5-(trifluoromethyl)cinnamic acid

Descripción

Contextualizing 2-Fluoro-5-(trifluoromethyl)cinnamic Acid within Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The basic structure of cinnamic acid, consisting of a phenyl ring, a carboxylic acid group, and a connecting acrylic acid moiety, allows for diverse chemical modifications to enhance or modulate its therapeutic effects. nbinno.com

The introduction of substituents onto the phenyl ring is a common strategy to alter the physicochemical and biological properties of cinnamic acid. For instance, the nature and position of these substituents can significantly influence the compound's efficacy. nih.gov Research has shown that the incorporation of electron-withdrawing groups can enhance the biological activity of cinnamic acid derivatives. mdpi.com The field of cinnamic acid derivatives research is vast, with numerous studies exploring the synthesis and therapeutic potential of novel analogues.

Table 1: Examples of Biologically Active Cinnamic Acid Derivatives

| Compound Name | Substitution Pattern | Reported Biological Activity |

| Ferulic acid | 4-hydroxy-3-methoxy | Antioxidant, Anti-inflammatory |

| Caffeic acid | 3,4-dihydroxy | Antioxidant, Anticancer |

| p-Coumaric acid | 4-hydroxy | Antioxidant, Antimicrobial |

| Sinapinic acid | 3,5-dimethoxy-4-hydroxy | Antioxidant, Neuroprotective |

This table is generated based on general knowledge of common cinnamic acid derivatives and is for illustrative purposes.

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis and Medicinal Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. ucsf.eduresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the ability to form strong bonds with carbon, can profoundly influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. ucsf.eduhovione.com

The trifluoromethyl group (-CF3) is a particularly important substituent in drug design. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability and membrane permeability. mdpi.com The introduction of a trifluoromethyl group can also lead to enhanced binding interactions with target proteins. A significant number of FDA-approved drugs contain fluorine or a trifluoromethyl group, highlighting the importance of this element in modern drug discovery. ucsf.edu

Table 2: Key Properties of Fluorine and Trifluoromethyl Group in Drug Design

| Property | Fluorine Atom (F) | Trifluoromethyl Group (CF3) |

| Electronegativity | High | High (strong electron-withdrawing effect) |

| Size | Small (similar to hydrogen) | Bulky |

| Lipophilicity | Increases | Significantly increases |

| Metabolic Stability | Can block metabolic sites | Generally high |

| Hydrogen Bonding | Can act as a weak H-bond acceptor | Does not typically participate in H-bonding |

This table provides a generalized summary of the effects of fluorine and trifluoromethyl groups in organic molecules.

Research Trajectory and Future Directions for this compound Investigations

While specific research on this compound is limited, its structure suggests several promising avenues for future investigation. The combination of a fluorine atom and a trifluoromethyl group on the cinnamic acid scaffold makes it a valuable intermediate for the synthesis of novel bioactive molecules.

Future research could focus on the following areas:

Synthesis of Novel Derivatives: Utilizing the carboxylic acid and alkene functionalities of this compound to synthesize a library of esters, amides, and other derivatives. These new compounds could then be screened for various biological activities.

Medicinal Chemistry Applications: Investigating the potential of this compound and its derivatives as anticancer, anti-inflammatory, or antimicrobial agents. The unique electronic and steric properties conferred by the fluorine and trifluoromethyl groups could lead to compounds with enhanced potency and selectivity.

Materials Science: Exploring the use of this compound in the development of new polymers and functional materials. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity.

Computational Studies: Employing computational modeling and docking studies to predict the biological targets of this compound and its derivatives, thereby guiding synthetic efforts towards more promising candidates.

Given the proven track record of fluorinated compounds in various scientific and technological fields, it is anticipated that research into this compound and its analogues will continue to grow, potentially leading to the discovery of new and valuable chemical entities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPRFUNTWIUZEA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420680 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247113-91-3 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Trifluoromethyl Cinnamic Acid and Its Analogues

Established Synthetic Routes to Fluorinated Cinnamic Acid Derivatives

Traditional synthetic strategies for fluorinated cinnamic acids often rely on either the late-stage introduction of fluorine onto a pre-formed aromatic ring or the assembly of the cinnamic acid structure from a pre-fluorinated starting material.

Direct Fluorination Approaches in the Synthesis of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid Precursors

Direct C-H fluorination of an aromatic ring is a primary method for producing the necessary precursors for this compound. This approach involves treating a suitable aromatic substrate with a potent electrophilic fluorinating agent. numberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used for this purpose due to their relative stability and effectiveness. nih.govmdpi.com The reaction typically requires a catalyst, often a transition metal like palladium, to direct the fluorination to a specific position on the aromatic ring. rsc.org For instance, a precursor like 4-(trifluoromethyl)benzaldehyde (B58038) could potentially be fluorinated, although achieving the desired regioselectivity at the ortho position can be challenging and may lead to a mixture of isomers.

Table 1: Common Electrophilic Fluorinating Agents This table is generated based on available data and may not be exhaustive.

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive, versatile, stable, and easy to handle. numberanalytics.commdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | An effective electrophilic fluorine source used in transition-metal-catalyzed C-H fluorination. numberanalytics.comrsc.org |

| N-Fluoropyridinium salts | - | Among the first electrophilic N-F fluorinating reagents developed; they are relatively stable and selective. rsc.org |

Strategies Utilizing Fluorinated Building Blocks for this compound Assembly

A more common and often more efficient strategy involves the use of commercially available or readily synthesized fluorinated building blocks. tcichemicals.comossila.com This approach circumvents the potential regioselectivity issues associated with direct fluorination. For the synthesis of this compound, the key starting material is 2-fluoro-5-(trifluoromethyl)benzaldehyde (B125124) . This aldehyde already contains the required fluorine and trifluoromethyl groups in the correct orientation on the aromatic ring. The subsequent steps then focus on constructing the acrylic acid side chain. This method is advantageous as it provides unambiguous control over the substitution pattern of the final product. nih.gov

Traditional Condensation Reactions in the Formation of Cinnamic Acid Scaffolds

Once a suitable fluorinated aldehyde is obtained, classic condensation reactions are employed to form the characteristic α,β-unsaturated carboxylic acid structure of cinnamic acid.

The Perkin reaction , discovered by William Henry Perkin in 1868, is a well-established method for synthesizing cinnamic acids. wikipedia.orgiitk.ac.in It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, which acts as a base catalyst. byjus.com To synthesize this compound, 2-fluoro-5-(trifluoromethyl)benzaldehyde would be reacted with acetic anhydride and sodium acetate. uns.ac.idstuba.sk The reaction typically requires heating for several hours. stuba.sk

The Knoevenagel condensation , specifically the Doebner modification, is another powerful tool for this transformation. bepls.compindorama.sp.gov.br This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine. researchgate.netsemanticscholar.org The intermediate product then undergoes spontaneous decarboxylation upon heating to yield the cinnamic acid derivative. bepls.com This method is often preferred for its milder conditions and potentially higher yields compared to the Perkin reaction. researchgate.net

Table 2: Comparison of Traditional Condensation Reactions This table is generated based on available data and may not be exhaustive.

| Reaction | Aldehyde Reactant | Carbon Source for Side Chain | Catalyst/Base | Typical Conditions |

|---|---|---|---|---|

| Perkin Reaction | Aromatic Aldehyde | Acid Anhydride (e.g., Acetic Anhydride) | Alkali Salt of the Acid (e.g., Sodium Acetate) | High Temperature (e.g., 180°C) wikipedia.orgbyjus.com |

| Knoevenagel-Doebner Condensation | Aromatic Aldehyde | Malonic Acid | Weak Organic Base (e.g., Pyridine, Piperidine) | Reflux in solvent semanticscholar.orgacs.org |

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in organic synthesis have introduced more sophisticated and sustainable methods for constructing complex molecules, including fluorinated cinnamic acids. These methods often offer improved efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Reactions in Fluorinated Cinnamic Acid Synthesis (e.g., Mizoroki-Heck Cross-Coupling)

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. mdpi.com This reaction is highly applicable to the synthesis of cinnamic acid derivatives. ajol.info In a potential route to this compound, an aryl halide such as 1-bromo-2-fluoro-5-(trifluoromethyl)benzene could be coupled with acrylic acid or one of its esters (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the resulting ester would yield the desired cinnamic acid. This method is valued for its high functional group tolerance and stereoselectivity, typically yielding the trans-isomer of the cinnamic acid. mdpi.comresearchgate.net

Table 3: Typical Components of a Mizoroki-Heck Reaction for Cinnamate (B1238496) Synthesis This table is generated based on available data and may not be exhaustive.

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 1-bromo-2-fluoro-5-(trifluoromethyl)benzene | Provides the substituted aromatic ring. |

| Alkene | Ethyl acrylate | Forms the three-carbon side chain of the cinnamate. |

| Catalyst | Palladium(II) acetate, Pd/C, Palladium N-heterocyclic carbene complexes | Facilitates the oxidative addition and reductive elimination steps. ajol.info |

| Ligand | Phosphines (e.g., triphenylphosphine) | Stabilizes the palladium catalyst and influences reactivity. |

| Base | Triethylamine, Potassium carbonate | Neutralizes the hydrogen halide produced during the reaction. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) | Provides the reaction medium. |

Organophotoredox Catalysis and its Applicability to this compound Synthesis

Organophotoredox catalysis has emerged as a powerful and sustainable strategy that uses visible light to initiate organic reactions under exceptionally mild conditions. bohrium.com This field merges photoredox catalysis with organocatalysis to enable novel transformations. nih.gov While a direct, documented synthesis of this compound using this method may not be widely reported, its principles are highly applicable. For example, photoredox catalysis can be used for the direct C-H functionalization of arenes or for decarboxylative coupling reactions. nih.govnih.gov A potential, albeit novel, approach could involve the photoredox-mediated coupling of a fluorinated aromatic precursor with a suitable three-carbon synthon. Organic photocatalysts, such as eosin (B541160) Y or acridinium (B8443388) dyes, absorb visible light and initiate a single-electron transfer (SET) process, generating highly reactive radical intermediates that can form the desired C-C bonds. bohrium.comresearchgate.net This methodology represents a frontier in chemical synthesis, offering the potential for more environmentally friendly reaction pathways. researchgate.net

Principles of Green Chemistry in the Production of Fluorinated Cinnamic Acids

Green chemistry, also known as sustainable chemistry, provides a framework for designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com The application of its twelve principles is crucial for developing environmentally benign and economically viable methods for producing complex molecules like fluorinated cinnamic acids. acs.orgnih.gov

Key principles relevant to the synthesis of these compounds include waste prevention, maximizing atom economy, and using catalysis over stoichiometric reagents. instituteofsustainabilitystudies.comacs.org Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org For instance, catalytic reactions are preferred as they often reduce the number of synthetic steps, energy consumption, and waste generation. instituteofsustainabilitystudies.com

The choice of solvents and reagents is another critical aspect. Green chemistry encourages the use of safer solvents and auxiliaries, moving away from volatile and toxic organic solvents. nih.govbepls.com In the context of fluorinated compounds, research has explored using ethanol (B145695) and ethanol/water mixtures as greener alternatives to traditional solvents like acetonitrile in fluorination reactions. researchgate.net Furthermore, reducing the use of derivatizing or protecting groups simplifies synthetic processes, saving resources and preventing waste. acs.orgnih.gov The ideal synthesis would involve fewer steps, utilize renewable feedstocks, and design chemicals that are effective yet have minimal toxicity. instituteofsustainabilitystudies.comnih.gov

Table 1: Application of Green Chemistry Principles to Fluorinated Cinnamic Acid Synthesis

| Principle of Green Chemistry | Application in Fluorinated Cinnamic Acid Production |

|---|---|

| Waste Prevention | Designing synthetic routes that minimize by-products, such as using catalytic methods instead of stoichiometric ones. nih.gov |

| Atom Economy | Choosing reactions like additions and condensations that incorporate a high percentage of reactant atoms into the final product. acs.org |

| Less Hazardous Synthesis | Employing safer, more stable fluorinating agents and avoiding highly toxic reagents and solvents. instituteofsustainabilitystudies.com |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, and minimizing solvent use overall. bepls.comresearchgate.net |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible, potentially using microwave or ultrasonic assistance. bepls.com |

| Catalysis | Utilizing highly selective catalysts to reduce reaction times, lower energy requirements, and minimize waste. instituteofsustainabilitystudies.comacs.org |

| Reduce Derivatives | Avoiding the use of protecting groups to shorten the synthetic route and reduce material consumption. acs.org |

Challenges and Innovations in the Synthesis of this compound

The synthesis of specifically substituted aromatic compounds like this compound presents several challenges that drive innovation in synthetic organic chemistry. These challenges primarily revolve around achieving precise control over the reaction, ensuring the process is efficient and scalable, and developing safer and more effective reagents.

Achieving high regioselectivity—the control of where a reaction occurs on a molecule—is a significant hurdle in the synthesis of fluorinated aromatic compounds. In the case of cinnamic acid derivatives, the conjugation between the aromatic ring and the alkene can make certain positions on the molecule more or less reactive in unpredictable ways, leading to mixtures of products. ucl.ac.uk For example, direct C-H fluorination of an existing cinnamic acid backbone can be difficult to control, often requiring directing groups to guide the fluorinating reagent to the desired position. ucl.ac.uk

Stereoselectivity, the control over the spatial orientation of atoms, is also critical, particularly concerning the double bond of the cinnamic acid moiety. Most synthetic methods aim for the trans (or E) isomer, which is typically more stable. nih.gov Reactions like the Knoevenagel, Perkin, or Heck reactions are often employed to construct the cinnamic acid structure from a corresponding benzaldehyde, and reaction conditions must be optimized to favor the desired isomer. nih.govnih.gov Innovations in this area focus on the use of sophisticated catalysts, such as palladium complexes, which can offer high levels of control over both regioselectivity and stereoselectivity, even in complex molecules. ucl.ac.uk

Scaling a synthetic process from the laboratory bench to industrial production is a major challenge. rsc.org A method that works well on a milligram or gram scale may become inefficient, unsafe, or economically unviable at the kilogram scale. Key challenges include managing heat transfer in large reactors, ensuring consistent mixing, and handling potentially hazardous reagents in bulk.

For fluorinated compounds, the scalability of fluorination steps is a particular concern, as many fluorinating agents can be corrosive or release toxic by-products. The cost and availability of starting materials and catalysts also become critical factors at an industrial scale. Innovation in this area involves the development of continuous flow processes as an alternative to traditional batch manufacturing. researchgate.net Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher throughput and more consistent product quality, making them an attractive option for the scalable production of fine chemicals like this compound. researchgate.net

The field of fluorine chemistry has seen significant evolution in the development of fluorinating reagents. Historically, the synthesis of organofluorine compounds relied on harsh and hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF). Modern synthetic chemistry has shifted towards the use of more manageable and selective reagents. researchgate.net

These reagents can be broadly categorized as electrophilic and nucleophilic sources of fluorine.

Electrophilic Fluorinating Reagents: These "F+" sources are widely used for the fluorination of electron-rich substrates. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are popular due to their stability, ease of handling, and high reactivity under relatively mild conditions. ucl.ac.uk They have been successfully used in the site-selective fluorination of various organic molecules. ucl.ac.uk

Nucleophilic Fluorinating Reagents: These "F-" sources, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), are used to displace leaving groups. ucl.ac.uk Innovations include the development of more soluble and less basic fluoride sources to improve reaction efficiency and minimize side reactions. ucl.ac.uk

The ongoing development of new reagents aims to provide chemists with tools that are not only effective but also safer, more selective, and suitable for a wider range of substrates, including complex cinnamic acid derivatives. researchgate.net

Table 2: Examples of Modern Fluorinating Reagents

| Reagent Name | Abbreviation | Type | Common Applications |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | C-H fluorination, fluorination of alkenes and aromatics. ucl.ac.uk |

| Selectfluor® | F-TEDA-BF₄ | Electrophilic | Versatile reagent for fluorination of a wide range of functional groups. ucl.ac.uk |

| Tetra-n-butylammonium fluoride | TBAF | Nucleophilic | Fluoride source for nucleophilic substitution reactions. ucl.ac.uk |

| Potassium Fluoride | KF | Nucleophilic | Common, inexpensive source for nucleophilic fluorination. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Fluorinated Cinnamic Acid Compounds

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Fluoro-5-(trifluoromethyl)cinnamic acid, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the vinyl and aromatic protons. The vinylic protons (H-α and H-β) of the acrylic acid moiety typically appear as doublets due to coupling to each other, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show ten unique signals corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (around 167-173 ppm). The carbon atoms of the aromatic ring will show complex signals, with their chemical shifts influenced by the electron-withdrawing fluorine and trifluoromethyl groups. The carbon in the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. It provides information about the chemical environment of the fluorine atoms. wikipedia.org Two distinct signals are expected: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group typically appears between -50 and -70 ppm relative to a CFCl₃ standard. wikipedia.org The aromatic fluorine will have a different chemical shift, and both signals can provide structural confirmation through their coupling patterns with nearby protons. nih.govnih.gov

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~12.5 | Broad Singlet | -COOH |

| 7.5 - 8.0 | Multiplet | Aromatic CH | |

| ~7.7 | Doublet (J ≈ 16 Hz) | Vinylic CH (β to COOH) | |

| ~6.5 | Doublet (J ≈ 16 Hz) | Vinylic CH (α to COOH) | |

| Note: Aromatic proton shifts are influenced by F and CF₃ substituents. | |||

| ¹³C | ~167 | Singlet | C=O (Carboxylic Acid) |

| 140-145 | Singlet | Vinylic CH (β to COOH) | |

| 118-125 | Singlet | Vinylic CH (α to COOH) | |

| 115-165 | Doublets (due to C-F coupling) | Aromatic Carbons | |

| ~124 | Quartet (due to C-F coupling) | -CF₃ | |

| Note: Aromatic carbon shifts show complex patterns due to fluorination. | |||

| ¹⁹F | -60 to -64 | Singlet | -CF₃ |

| -110 to -120 | Multiplet | Aromatic C-F |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group should appear as a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. docbrown.info Strong bands corresponding to C-F stretching vibrations for the Ar-F and CF₃ groups are expected in the 1100-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond of the vinyl group and the aromatic ring vibrations are typically strong and sharp in the Raman spectrum. While the C=O stretch is often weaker in Raman compared to IR, it can still be observed. Raman is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | IR | Broad, Strong |

| C=O Stretch (Carbonyl) | 1680-1710 | IR | Strong, Sharp |

| C=C Stretch (Alkene) | 1625-1645 | IR, Raman | Medium (IR), Strong (Raman) |

| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman | Medium to Strong |

| C-F Stretch (CF₃ and Ar-F) | 1100-1400 | IR | Strong |

| C-H Bend (trans-alkene) | 960-980 | IR | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, is expected to absorb UV radiation. For the parent compound, trans-cinnamic acid, the maximum absorbance (λmax) is observed around 270 nm. researchgate.net The presence of the fluoro and trifluoromethyl substituents on the aromatic ring may cause a slight shift (either bathochromic or hypsochromic) in the λmax due to their electronic effects on the chromophore.

| Parameter | Expected Value | Solvent |

|---|---|---|

| λmax | ~270-280 nm | Ethanol (B145695) or Methanol |

| Electronic Transition | π → π* |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₆F₄O₂. scbt.com

The calculated molecular weight is 234.15 g/mol . scbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 234. Common fragmentation pathways for cinnamic acids include the loss of the carboxyl group or parts of it. Expected fragment ions would include [M-OH]⁺, [M-COOH]⁺, and a peak corresponding to the loss of CO₂ from the molecular ion. Further fragmentation of the aromatic ring and the side chain would also be observed.

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 234 | [C₁₀H₆F₄O₂]⁺• | Molecular Ion (M⁺•) |

| 215 | [M - F]⁺ or [M - OH - H]⁺ | Loss of Fluorine or Water |

| 190 | [M - CO₂]⁺• | Loss of Carbon Dioxide |

| 189 | [M - COOH]⁺ | Loss of Carboxyl Radical |

| 165 | [M - CF₃]⁺ | Loss of Trifluoromethyl Radical |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for verifying the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for quantitative analysis. A reversed-phase HPLC method is typically suitable for analyzing cinnamic acid derivatives. scirp.org

The analysis would likely employ a C18 stationary phase column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, typically containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains in its protonated form, leading to sharp, symmetrical peaks. Detection is commonly performed using a UV detector set at or near the compound's λmax (~270-280 nm). Under optimized conditions, this method can effectively separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination (e.g., >98%).

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30 °C |

Gas Chromatography (GC) for Volatile Analysis and Derivatization Approaches

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to its low volatility, a consequence of the high polarity of the carboxylic acid group and a relatively high molecular weight. To make the compound amenable to GC analysis, a derivatization step is essential to increase its volatility.

A common and effective derivatization strategy for carboxylic acids is silylation. This process replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ester of this compound is significantly more volatile and thermally stable, allowing for its successful separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

While specific experimental data for this compound is not extensively published, a typical GC-MS analysis protocol following derivatization can be proposed based on methods used for similar phenolic and cinnamic acids. bris.ac.uk The derivatized sample would be injected into a GC system equipped with a nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-1ms. The temperature of the GC oven would be programmed to ramp up gradually to ensure the separation of the analyte from other components. The mass spectrometer would then detect the TMS-derivatized molecule, providing a characteristic mass spectrum for identification. A patent describing a GC-MS method for other fluorinated cinnamic acids highlights the utility of this approach for quality control in pharmaceutical manufacturing. nih.gov

The table below outlines a plausible set of conditions for the GC-MS analysis of silylated this compound, extrapolated from established methods for related compounds.

Table 1: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Derivatized this compound Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Interface Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-550 m/z |

Advanced Electrophoretic Methods for Compound Separation

Advanced electrophoretic techniques, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), offer high-efficiency separation alternatives to liquid chromatography for charged and neutral molecules. These methods are well-suited for the analysis of this compound.

In CZE, ions are separated based on their charge-to-size ratio as they migrate through a capillary under the influence of an electric field. As a carboxylic acid, this compound will be negatively charged in a basic buffer solution, allowing it to be separated from other charged species. The separation of various phenolic and aromatic acids has been successfully demonstrated using CZE with background electrolytes such as borate (B1201080) or phosphate (B84403) buffers at a basic pH. google.comresearchgate.net

MEKC is a modification of CE that allows for the separation of both neutral and charged analytes. This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. The separation is based on these differential partitioning coefficients. For a fluorinated compound like this compound, MEKC is particularly promising. The use of a fluorinated surfactant, such as ammonium (B1175870) perfluorooctanoate, can enhance separation selectivity due to favorable fluorous-fluorous interactions between the surfactant and the fluorinated analyte.

The following table summarizes potential conditions for the separation of this compound using CZE and MEKC, based on established methodologies for related compounds.

Table 2: Proposed Capillary Electrophoresis Conditions for this compound Separation

| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |

|---|---|---|

| Capillary | Fused-silica, 50 µm ID, 50 cm total length | Fused-silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 | 50 mM Ammonium Perfluorooctanoate in 20 mM Phosphate Buffer, pH 7.5 |

| Applied Voltage | 20 kV | -25 kV (reversed polarity) |

| Temperature | 25 °C | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV Absorbance at 214 nm and 280 nm | UV Absorbance at 214 nm and 280 nm |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. Such data are crucial for understanding the solid-state properties of a compound and its interactions with other molecules.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related fluorinated cinnamic acid derivatives provides significant insight into the expected structural features. For instance, the crystal structures of both 2,3,4,5,6-pentafluoro-trans-cinnamic acid and trans-4-(trifluoromethyl)cinnamic acid have been determined. nih.gov A common and defining feature in the crystal packing of these and other carboxylic acids is the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.

The crystallographic data for trans-4-(trifluoromethyl)cinnamic acid serves as an excellent proxy to illustrate the type of structural information obtained from an XRD study. It crystallizes in the triclinic space group P-1, with the molecules forming the characteristic hydrogen-bonded dimers. nih.gov The detailed unit cell parameters for this analog are presented below. It is highly probable that this compound would exhibit similar dimeric structures stabilized by hydrogen bonding.

Table 3: Crystallographic Data for the Analogous Compound, trans-4-(trifluoromethyl)cinnamic acid, at 200 K

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇F₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.891(2) |

| b (Å) | 10.384(4) |

| c (Å) | 15.118(6) |

| α (°) | 97.43(3) |

| β (°) | 97.68(3) |

| γ (°) | 91.19(3) |

| Volume (ų) | 902.9(6) |

| Z | 4 |

| Key Interaction | O—H···O Hydrogen-Bonded Dimers |

Data sourced from a study on trans-4-(trifluoromethyl)cinnamic acid. nih.gov

Structure Activity Relationship Sar Studies of 2 Fluoro 5 Trifluoromethyl Cinnamic Acid Derivatives

Influence of Fluorine Substitution on Biological Activities

The introduction of fluorine into drug candidates is a widely used strategy to modulate their pharmacological profiles. In the context of 2-Fluoro-5-(trifluoromethyl)cinnamic acid, both the fluorine atom and the trifluoromethyl group play crucial roles in defining the molecule's interaction with biological targets.

Positional Isomerism of Fluorine and its Impact on Interactions with Biological Targets

The position of the fluorine atom on the phenyl ring of cinnamic acid derivatives is a critical determinant of their biological activity and selectivity. Studies on halogen-substituted cinnamic acids have demonstrated that positional isomerism significantly affects their inhibitory potential against various enzymes. For instance, in the case of cholinesterase inhibition, the location of the fluorine or chlorine substituent dictates the selectivity and potency of the compounds. Research has shown that para-substituted analogs often exhibit potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE), whereas ortho-substituted derivatives tend to show the opposite effect. This suggests that the placement of the halogen at the ortho-position, as seen in this compound, can direct the molecule's interaction towards specific biological targets, potentially through steric or electronic influences within the active site. The ortho-fluoro substitution can influence the conformation of the acrylic acid side chain, thereby affecting how the molecule binds to its target protein.

Role of the Trifluoromethyl Group in Modulating Lipophilicity and Electronic Properties

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, primarily due to its strong electron-withdrawing nature and its impact on lipophilicity. The inclusion of a -CF3 group at the meta-position (position 5) of the phenyl ring in this compound has profound effects on its physicochemical properties.

The -CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross biological membranes, a crucial factor for bioavailability. Studies on trifluoromethyl-substituted cinnamanilides have explored the influence of the -CF3 group on lipophilicity, often measured by parameters like log P. sciforum.net This increased lipophilicity can facilitate the transport of the compound to its site of action.

From an electronic standpoint, the trifluoromethyl group is a powerful electron-withdrawing group. This property can significantly alter the acidity of the carboxylic acid moiety and the electron density of the aromatic ring, thereby influencing hydrogen bonding and other non-covalent interactions with biological targets. The electron-withdrawing nature of the -CF3 group can also enhance the metabolic stability of the compound by making the aromatic ring less susceptible to oxidative metabolism.

Impact of Cinnamic Acid Moiety Modifications on Biological Efficacy

The cinnamic acid scaffold is composed of a phenyl ring, an alkene double bond, and an acrylic acid functional group, all of which can be modified to modulate biological activity. nih.gov

Modifications of the Acrylic Acid Group and their SAR Implications

The carboxylic acid group of the cinnamic acid moiety is a primary site for modification to generate derivatives with altered biological and pharmacokinetic properties. Common modifications include esterification and amidation.

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and may improve cell membrane permeability. For instance, a study on various esters of cinnamic acid demonstrated that these modifications can lead to potent antimicrobial agents. nih.gov The nature of the alcohol used for esterification can also influence activity, with different alkyl or aryl esters exhibiting varying degrees of efficacy.

Amidation: The synthesis of cinnamic acid amides is another common strategy to explore SAR. Amide derivatives can exhibit a range of biological activities, including antimicrobial and anticancer effects. The substituents on the amide nitrogen can be varied to probe the steric and electronic requirements for optimal interaction with the target. Quantitative Structure-Activity Relationship (QSAR) studies on cinnamic acid amides have shown that these derivatives can be effective antimicrobial agents, with their activity being influenced by the physicochemical properties of the substituents. nih.gov

The following table summarizes the impact of acrylic acid modifications on the antimicrobial activity of cinnamic acid derivatives against Escherichia coli.

| Compound | Modification | MIC (µg/mL) against E. coli |

| Cinnamic Acid | Carboxylic Acid | >1000 |

| Cinnamic Acid Ester Derivative A | Ester | 250 |

| Cinnamic Acid Ester Derivative B | Ester | 125 |

| Cinnamic Acid Amide Derivative C | Amide | 500 |

| Cinnamic Acid Amide Derivative D | Amide | 250 |

This table is illustrative and based on general findings in the literature; specific values can vary.

Substituent Effects on the Phenyl Ring Beyond Fluorine and Trifluoromethyl

While the focus of this article is on this compound, it is important to understand the broader context of how other substituents on the phenyl ring can influence biological activity. The nature, position, and number of substituents play a crucial role in determining the efficacy of cinnamic acid derivatives. nih.gov

Electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the electronic properties of the phenyl ring and, consequently, the biological activity. For example, the presence of hydroxyl groups can contribute to antioxidant activity, while electron-withdrawing groups at the para-position have been shown to enhance anti-tubercular activity. nih.gov

The position of the substituent is also critical. As mentioned earlier, ortho, meta, and para substitutions can lead to different biological profiles. Studies on cis-cinnamic acid analogues as plant growth inhibitors found that while ortho- and para-substituted analogues generally had low potency, meta-substitution was less detrimental to activity. researchgate.net

The following table provides examples of how different substituents on the phenyl ring of cinnamic acid can influence its biological activity.

| Substituent | Position | Observed Biological Activity |

| 4-OH (p-Coumaric acid) | para | Antioxidant |

| 4-Cl | para | Enhanced antibacterial activity |

| 4-NO2 | para | Potent anti-TB activity |

| 2-OH | ortho | Antimicrobial activity |

| 3,4-(OH)2 (Caffeic acid) | meta, para | Antioxidant, Anti-inflammatory |

This table represents a summary of general findings from various studies.

Computational Approaches in SAR Elucidation for this compound

Computational methods are invaluable tools for elucidating the SAR of drug candidates, providing insights into their mechanism of action and guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For cinnamic acid derivatives, QSAR models have been developed to correlate various physicochemical parameters (descriptors) with their antimicrobial or anticancer activities. nih.govnih.gov These models can help identify the key structural features that govern biological efficacy. For instance, a QSAR study on cinnamic acid derivatives as antitubercular agents identified that geometrical and electronic properties were the main drivers of activity. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. This method can provide valuable information about the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. Docking studies have been performed on cinnamic acid derivatives to understand their interactions with various targets, including fungal enzymes and matrix metalloproteinases. nih.govgenominfo.org For a molecule like this compound, docking could reveal how the ortho-fluoro and meta-trifluoromethyl groups orient themselves within the active site to contribute to binding affinity. For example, a study on trans-4-(trifluoromethyl)cinnamic acid used molecular docking to show its potential as a histone deacetylase inhibitor.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational design of novel derivatives with improved therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on cinnamic acid derivatives, including those with fluorine and trifluoromethyl substitutions, have been instrumental in correlating their chemical structures with their biological activities. These models are built upon the principle that the structural and physicochemical properties of a molecule determine its biological effect. For derivatives of this compound, QSAR models would typically involve the calculation of various molecular descriptors.

These descriptors can be categorized as:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO), which are influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that define the three-dimensional shape of the molecules.

Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross biological membranes.

By developing mathematical equations that link these descriptors to a known biological activity (e.g., enzyme inhibition, receptor binding), QSAR models can predict the activity of novel, unsynthesized derivatives. For instance, a hypothetical QSAR study on a series of this compound amides might reveal that specific substitutions on the amide nitrogen that increase hydrophobicity and introduce a hydrogen bond donor at a certain distance from the cinnamic backbone lead to enhanced activity.

Table 1: Hypothetical QSAR Descriptors for a Series of this compound Derivatives

| Derivative | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| Amide | 3.2 | 4.5 | 15.2 |

| N-methyl amide | 3.5 | 4.8 | 12.8 |

| N-phenyl amide | 4.8 | 5.1 | 8.5 |

| N-(4-hydroxyphenyl) amide | 4.6 | 5.5 | 5.1 |

This table is illustrative and based on general principles of QSAR; it does not represent actual experimental data.

Molecular Docking and Molecular Dynamics Simulations in Predicting Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies can elucidate how these molecules might interact with the active site of a target protein. For example, studies on other cinnamic acid derivatives have successfully used molecular docking to predict their binding modes with enzymes like matrix metalloproteinases. nih.gov

A typical molecular docking workflow for a derivative of this compound would involve:

Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank.

Generating a low-energy conformation of the cinnamic acid derivative.

Using a docking algorithm to systematically search for the best binding pose of the ligand within the protein's active site.

Scoring the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. An MD simulation would track the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions identified in the docking study. A stable binding mode observed over a sufficiently long simulation time (e.g., nanoseconds) would lend greater confidence to the predictions made by molecular docking.

Table 2: Illustrative Molecular Docking and Dynamics Data for a Hypothetical this compound Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand (Å) during MD |

| Hypothetical Kinase 1 | -8.5 | Arg12, Phe89, Leu102 | 1.2 |

| Hypothetical Protease 2 | -7.2 | Lys45, Trp110 | 2.5 |

This table is for illustrative purposes to demonstrate the type of data generated from these computational studies and is not based on published experimental results for this specific compound.

Mechanistic Investigations of Biological Activities of 2 Fluoro 5 Trifluoromethyl Cinnamic Acid Analogues

Enzyme Inhibition Mechanisms by Cinnamic Acid Derivatives

The biological effects of cinnamic acid derivatives are often attributed to their ability to inhibit specific enzymes. The introduction of fluorine atoms can enhance this inhibitory potential through various mechanisms, including increased binding affinity and altered electronic properties.

Inhibition of Specific Enzyme Pathways (e.g., Tyrosinase, Cholinesterase, PTP1B, MMP-9)

Tyrosinase: Cinnamic acid derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netrsc.org Studies on analogues have shown that the presence and position of substituents on the phenyl ring are crucial for their inhibitory potency. nih.gov While specific data on 2-Fluoro-5-(trifluoromethyl)cinnamic acid is limited, the introduction of electron-withdrawing groups like trifluoromethyl can influence the interaction with the enzyme's active site. nih.gov Some fluorinated cinnamic acid derivatives have demonstrated potent tyrosinase inhibitory activity. For instance, certain cinnamides featuring a 3-chloro-4-fluorophenyl moiety have exhibited significant tyrosinase inhibition. researchgate.netunife.it

Cholinesterase: Fluorine-substituted cinnamic acid derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. nih.govresearchgate.netresearchgate.net The position of the fluorine or chlorine atom on the cinnamic acid ring has a pronounced effect on both the bioactivity and selectivity of these compounds for AChE over BChE. nih.govresearchgate.net For example, para-substituted fluorine or chlorine derivatives tend to exhibit potent activity against AChE, while ortho-substituted analogs show a preference for BChE. nih.gov However, the insertion of a fluorine atom in place of a chlorine atom has been observed to decrease anticholinesterase inhibitory activity in some cinnamic acid-tryptamine hybrids. nih.gov

Matrix Metalloproteinase-9 (MMP-9): Overexpression of MMP-9 is associated with various pathological conditions, including cancer. nih.govgenominfo.org Cinnamic acid derivatives have been explored as potential MMP-9 inhibitors. nih.govgenominfo.orgresearchgate.net Computational studies suggest that certain derivatives can bind to the MMP-9 active site with considerable affinity. nih.govgenominfo.org The presence of fluoride (B91410) has been shown to inhibit MMP-2 and MMP-9 activity in a dose-dependent manner, suggesting that fluorinated cinnamic acids could also exhibit this property. scispace.com

Proposed Binding Modes and Allosteric Modulation by Fluorinated Cinnamic Acids

The fluorine atom, due to its small size and high electronegativity, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can stabilize the enzyme-inhibitor complex. The trifluoromethyl group, being lipophilic, can engage in hydrophobic interactions within the enzyme's binding pocket.

Molecular docking studies on related fluorinated compounds suggest that they can bind to both the catalytic and peripheral sites of enzymes like AChE, leading to a mixed-type inhibition. researchgate.net The unique electronic properties of fluorinated compounds can also lead to the formation of stabilized "transition state analogue" complexes with target enzymes. nih.gov In the case of PTP1B, some inhibitors are known to act via an allosteric mechanism, binding to a site distinct from the active site and inducing a conformational change that reduces the enzyme's catalytic activity. nih.gov

Cellular and Molecular Targets of Fluorinated Cinnamic Acid Compounds

The biological effects of fluorinated cinnamic acid compounds extend beyond enzyme inhibition to the modulation of cellular signaling pathways and interactions with various cellular components.

Modulation of Cellular Signaling Pathways

Cinnamic acid derivatives have been shown to influence various signaling pathways involved in cell growth, proliferation, and apoptosis. nih.gov For instance, some derivatives can induce apoptosis in cancer cells. nih.gov The specific effects of this compound on cellular signaling are yet to be fully elucidated, but the known impact of fluorinated compounds on cellular processes suggests potential roles in modulating pathways regulated by kinases and other signaling proteins.

Interactions with Cellular Receptors and Transporters

Fluorinated compounds are known to interact with a variety of cellular receptors and transporters. For example, fluorinated ligands have been developed for positron emission tomography (PET) imaging of metabotropic glutamate (B1630785) receptor 2 (mGluR2), indicating a potential for these compounds to interact with neuronal receptors. nih.gov The lipophilicity imparted by the trifluoromethyl group could also facilitate the transport of these compounds across cellular membranes, potentially interacting with intracellular targets.

In Vitro Studies on Biological Efficacy of Related Cinnamic Acid Derivatives

A substantial body of in vitro research has demonstrated the biological efficacy of a wide range of cinnamic acid derivatives against various cell lines and pathogens. ptfarm.plnih.gov These studies provide a foundation for understanding the potential therapeutic applications of compounds like this compound.

Recent studies have highlighted the antimicrobial activities of novel chlorinated N-arylcinnamamides, with some derivatives showing submicromolar activity against clinically important bacteria. nih.gov The introduction of halogen atoms, including chlorine and fluorine, is a known strategy to enhance antibacterial activity. nih.gov Furthermore, newly synthesized cinnamide-fluorinated compounds have been investigated as potential anticancer agents. nih.gov

Table 1: In Vitro Biological Activities of Selected Cinnamic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Target/Cell Line | Key Findings |

| Fluorine/Chlorine-substituted Cinnamic Acid Derivatives with Tertiary Amine Side Chain | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Purified Enzymes | Halogen substitution position significantly affects activity and selectivity. nih.govresearchgate.net |

| Cinnamic Acid-Tryptamine Hybrids | Cholinesterase Inhibition | Purified Enzymes | Chlorine substitution improved AChE inhibition, while fluorine substitution decreased it. nih.gov |

| Cinnamides with 3-chloro-4-fluorophenyl Moiety | Tyrosinase Inhibition | Mushroom Tyrosinase | Exhibited potent tyrosinase inhibitory effects. researchgate.netunife.it |

| o-Hydroxycinnamic Acid and p-Hydroxycinnamic Acid | PTP1B Inhibition | Purified Enzyme | Demonstrated non-competitive inhibition of PTP1B. nih.gov |

| Chlorinated N-arylcinnamamides | Antibacterial Activity | Staphylococcus aureus, MRSA | Some derivatives showed submicromolar activity. nih.gov |

| Cinnamide-Fluorinated Compounds | Anticancer Activity | Cancer Cell Lines | Investigated as potential bioactive anticancer agents. nih.gov |

Mechanisms of Antioxidant Activity and Radical Scavenging

There is a lack of specific research detailing the antioxidant and radical scavenging mechanisms of this compound. However, the broader class of cinnamic acid derivatives is well-known for these properties. The antioxidant capacity of these molecules is largely attributed to their chemical structure, which allows them to act as free radical scavengers.

Cinnamic acid derivatives, especially those with phenolic hydroxyl groups, are recognized as potent antioxidants. nih.gov The general mechanism of radical scavenging by phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and terminates the radical chain reaction. The resulting antioxidant radical is stabilized by resonance.

Studies on various cinnamic acid derivatives have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to quantify their antioxidant potential. nih.govresearchgate.net For instance, certain synthesized cinnamic acid derivatives have demonstrated significant scavenging activity against hydroxyl (HO•) and superoxide (B77818) (O₂⁻•) radicals. nih.gov The antioxidant properties of cinnamic acids are known to be significantly influenced by the substitutions on the aryl ring. nih.gov While direct data for this compound is unavailable, the electron-withdrawing nature of the fluoro and trifluoromethyl groups would likely modulate the electron density of the aromatic ring and thereby influence its radical scavenging potential.

| Cinnamic Acid Derivative | Assay | Activity/Result |

|---|---|---|

| Phenyl-substituted cinnamic acids | DPPH radical scavenging | Moderate activity |

| Phenyl-substituted cinnamic acids | Hydroxyl radical scavenging | High activity |

| Phenyl-substituted cinnamic acids | Superoxide radical scavenging | Variable activity |

| Phenyl-substituted cinnamic acids | ABTS radical scavenging | Good activity |

Antimicrobial Modalities

Specific studies on the antimicrobial modalities of this compound are limited. However, research on analogous compounds provides insight into potential mechanisms. Cinnamic acid and its derivatives have been reported to possess antibacterial, antiviral, and antifungal properties. nih.gov

One study on difluoromethyl cinnamoyl amides, which are structurally related to the target compound, demonstrated selective activity against Mycobacterium smegmatis. nih.gov This suggests that the presence of fluorinated groups can enhance antibacterial activity and selectivity. The antimicrobial mechanism of cinnamic acid derivatives is thought to involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with microbial energy production. The lipophilicity of the compound, which can be increased by halogen substituents, often plays a crucial role in its ability to penetrate microbial cell walls.

| Compound Analogue | Microorganism | MIC (μg/mL) |

|---|---|---|

| N-isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

| N-isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

| N-(2-phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

Anti-inflammatory Pathways

One of the primary mechanisms of anti-inflammatory action for many cinnamic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. nih.gov Additionally, some cinnamic acid analogues have been shown to inhibit lipoxygenase (LOX), another enzyme involved in the production of inflammatory mediators. mdpi.comresearchgate.net The anti-inflammatory effects of cinnamic acid derivatives can also be attributed to their ability to suppress the production of pro-inflammatory cytokines and nitric oxide. nih.gov The presence of electron-withdrawing groups, such as fluoro and trifluoromethyl, on the aromatic ring can influence the electronic properties of the molecule and potentially enhance its interaction with the active sites of inflammatory enzymes.

Antidiabetic Action Mechanisms

There is no specific information available regarding the antidiabetic action mechanisms of this compound. However, studies on other cinnamic acid derivatives suggest several potential pathways through which these compounds may exert antidiabetic effects.

One proposed mechanism is the stimulation of insulin (B600854) secretion from pancreatic β-cells. nih.gov Some cinnamic acid derivatives have been shown to improve glucose tolerance in animal models of diabetes. nih.gov Another potential mechanism is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, cinnamic acid derivatives can delay carbohydrate digestion and reduce postprandial hyperglycemia. The structure-activity relationship of cinnamic acid derivatives in relation to their antidiabetic effects is an active area of research.

| Cinnamic Acid Derivative | Proposed Antidiabetic Mechanism |

|---|---|

| Cinnamic acid | Improves glucose tolerance, stimulates insulin secretion |

| Ferulic acid | Protects pancreatic β-cells from oxidative stress |

| Caffeic acid | Enhances glucose-induced insulin secretion |

Neuroprotective Properties

While direct studies on the neuroprotective properties of this compound are lacking, research on related fluorinated cinnamic acid derivatives suggests potential neuroprotective effects. A study on a series of cinnamic acid-based thiophenolic and phenolic compounds indicated that some derivatives offered significant protection to neuroblastoma cells against oxidative stress. nih.gov

The proposed mechanisms for the neuroprotective effects of cinnamic acid derivatives often involve their antioxidant and anti-inflammatory properties. By scavenging free radicals and reducing inflammation in the brain, these compounds may help protect neurons from damage in various neurodegenerative conditions. Ferulic acid, a well-studied cinnamic acid derivative, has demonstrated neuroprotective properties in both in vitro and in vivo models, which are attributed to its antioxidant and anti-inflammatory activities. nih.gov The lipophilicity of cinnamic acid derivatives, which can be modified by substitutions on the aromatic ring, is an important factor in their ability to cross the blood-brain barrier and exert their effects in the central nervous system.

2 Fluoro 5 Trifluoromethyl Cinnamic Acid As a Synthetic Intermediate and in Materials Science

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of fluorine and trifluoromethyl substituents on the cinnamic acid backbone makes 2-Fluoro-5-(trifluoromethyl)cinnamic acid a highly attractive starting material for the synthesis of intricate organic structures. These electron-withdrawing groups can modulate the reactivity of the molecule and influence the pharmacokinetic properties of its derivatives, a feature of particular interest in medicinal chemistry.

Precursor for Other Fluorinated Pharmaceutical Scaffolds

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov While direct research on this compound as a precursor for specific pharmaceutical scaffolds is limited, its structural motifs are found in potent bioactive molecules. For instance, the closely related 3-fluoro-5-(trifluoromethyl)phenyl moiety is a key component of a potent and selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, which has been investigated for its anti-inflammatory properties. nih.gov The synthesis of such complex molecules often involves the coupling of various building blocks, and a cinnamic acid derivative with the desired fluorination pattern would be a logical precursor.

The general synthetic utility of cinnamic acids and their derivatives in creating a wide array of pharmacologically active compounds, including anticancer agents, is well-documented. nih.govnih.gov The presence of the fluoro and trifluoromethyl groups in this compound provides a unique starting point for the development of novel fluorinated analogs of known drugs, potentially leading to improved therapeutic profiles.

Role in the Formation of Key Organic Synthons

In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. This compound, with its acrylic acid side chain and substituted phenyl ring, can serve as a versatile synthon. The carboxylic acid and the double bond are amenable to a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

While specific examples detailing the use of this compound as a key synthon are not extensively reported in publicly available literature, the general reactivity of cinnamic acids suggests its potential in various synthetic routes. For example, cinnamic acids are known to undergo reactions such as esterification, amidation, and cycloadditions, providing access to a diverse range of compounds. The electron-withdrawing nature of the substituents on the phenyl ring can influence the reactivity of the double bond, potentially favoring certain reaction pathways.

Applications in Advanced Materials Development

The unique electronic and physical properties conferred by fluorine substitution make fluorinated organic molecules highly desirable for applications in materials science. This compound is a promising candidate for incorporation into polymers and other advanced materials to enhance their performance characteristics.

Incorporation into Polymers for Enhanced Performance Characteristics

Cinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers. rsc.org They can be incorporated into polyesters, polyamides, and other polymers to impart specific properties. The introduction of fluorine and trifluoromethyl groups can significantly enhance the thermal stability, chemical resistance, and hydrophobicity of polymers.

Table 1: Potential Impact of this compound Incorporation on Polymer Properties

| Property | Expected Enhancement | Rationale |

| Thermal Stability | Increased | Strong C-F bonds and intermolecular interactions. |

| Chemical Resistance | Increased | Reduced susceptibility to chemical attack due to fluorination. |

| Hydrophobicity | Increased | The trifluoromethyl group is known to be highly hydrophobic. |

| Glass Transition Temp. | Increased | The rigid structure of the cinnamic acid moiety. |

Contribution to Optoelectronic Materials and Functional Composites

Fluorinated organic materials are of significant interest for electronic and optoelectronic applications due to their unique properties. rsc.org The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of conjugated materials, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org

Laterally fluorinated cinnamate (B1238496) derivatives have been synthesized and investigated for their liquid crystalline properties. mdpi.comresearchgate.net These studies demonstrate that the position of the fluorine atom can significantly influence the mesomorphic behavior of the molecules. Although this compound itself is not a liquid crystal, it can serve as a precursor for the synthesis of liquid crystalline materials. The combination of the fluoro and trifluoromethyl groups could lead to materials with interesting dielectric and optical properties, making them potentially useful in displays and other optoelectronic devices. Chiral liquid crystal compounds containing cinnamic acid groups have also been synthesized and shown to exhibit selective reflection of light, a property valuable for optical materials. tandfonline.comtandfonline.com

Future Research Directions and Emerging Trends in Fluorinated Cinnamic Acid Chemistry

Advancements in Stereoselective Synthesis of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for controlling the stereochemical outcome of reactions is a paramount goal in synthetic chemistry. For derivatives of this compound, which can possess stereocenters, advancements in stereoselective synthesis are critical for accessing enantiomerically pure compounds for pharmacological evaluation.

Future progress in this area is expected to leverage several cutting-edge catalytic technologies. Asymmetric catalysis, using both transition metals and organocatalysts, has shown great promise for the stereoselective synthesis of fluorinated compounds. Chiral catalysts can facilitate reactions such as asymmetric alkylations, arylations, and Michael additions on fluorinated substrates, enabling the construction of fluorine-bearing stereocenters with high enantioselectivity. The application of these methods to precursors of this compound could provide direct routes to chiral derivatives.

Biocatalysis represents another burgeoning frontier. Enzymes, such as fluorinases and engineered non-heme iron enzymes, are being developed to catalyze C-F bond formation and other transformations with exceptional selectivity under mild, environmentally friendly conditions. numberanalytics.comnih.govnih.gov The directed evolution of enzymes can further tailor their activity and substrate scope, potentially yielding biocatalysts capable of producing specific stereoisomers of fluorinated cinnamic acid derivatives. nih.govnih.gov This approach not only offers high stereoselectivity but also aligns with the growing demand for sustainable chemical manufacturing.

| Catalytic Approach | Key Features & Potential Advantages | Relevant Catalyst/Enzyme Examples |

| Asymmetric Transition Metal Catalysis | High efficiency, broad substrate scope, tunable chiral ligands. | Chiral Palladium, Copper, or Iridium complexes. |

| Asymmetric Organocatalysis | Metal-free, lower toxicity, robust under various conditions. | Chiral isothioureas, squaramides, bifunctional amines. |

| Biocatalysis / Directed Evolution | Exceptional stereoselectivity, mild reaction conditions (aqueous, room temp), sustainable. | Fluorinases, evolved 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO). nih.gov |

These advanced synthetic strategies are crucial for building libraries of stereochemically defined this compound derivatives, which will be instrumental in dissecting structure-activity relationships and identifying potent, selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials design. For fluorinated cinnamic acids, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space, predict biological activity, and design novel compounds with optimized properties.

Machine learning algorithms, such as random forests and deep neural networks, can be trained on large datasets of known compounds to build predictive models. nih.govchemicalbook.com These models can forecast various properties for new derivatives of this compound, including bioactivity against specific targets, toxicity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. For instance, ML models have been successfully used to screen cinnamic acid derivatives for their potential as enzyme inhibitors.

Generative AI models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are taking this a step further by designing entirely new molecules (de novo design). osti.gov By learning from the structural patterns of known active compounds, these models can generate novel fluorinated cinnamic acid derivatives that are predicted to have high affinity for a specific biological target. This approach accelerates the creative aspect of drug design and can uncover unconventional molecular architectures that a human chemist might not have conceived. The integration of AI is poised to dramatically accelerate the discovery of new drug candidates based on the fluorinated cinnamic acid scaffold. hokudai.ac.jpresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications for Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. bepls.comnih.gov The introduction of fluoro- and trifluoromethyl- groups, as in this compound, is a proven strategy to enhance these activities by improving metabolic stability, membrane permeability, and binding affinity to target proteins. chemimpex.comamericanchemistry.com

Future research will focus on systematically exploring the therapeutic potential of this specific class of compounds against a broader range of biological targets. Given the known anticancer effects of similar molecules, derivatives of this compound are prime candidates for investigation as inhibitors of key cancer-related proteins, such as matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. beilstein-journals.orgnumberanalytics.com